![molecular formula C13H9NO4 B6334843 6-(Benzo[d][1,3]dioxol-5-yl)picolinic acid CAS No. 887983-53-1](/img/structure/B6334843.png)
6-(Benzo[d][1,3]dioxol-5-yl)picolinic acid
Overview
Description
6-(Benzo[d][1,3]dioxol-5-yl)picolinic acid is a chemical compound with the molecular formula C13H9NO4 It is characterized by the presence of a benzo[d][1,3]dioxole moiety attached to a picolinic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzo[d][1,3]dioxol-5-yl)picolinic acid typically involves the reaction of 5-(benzo[d][1,3]dioxol-5-yl)pyridine-2-carboxylic acid with appropriate reagents under controlled conditions. One common method involves the use of a palladium-catalyzed coupling reaction, which facilitates the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed coupling reactions. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
6-(Benzo[d][1,3]dioxol-5-yl)picolinic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
6-(Benzo[d][1,3]dioxol-5-yl)picolinic acid is being investigated for its potential therapeutic applications due to its structural similarity to known pharmacophores.
Anticancer Activity
Recent studies have indicated that derivatives of picolinic acid exhibit anticancer properties. Research has shown that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. For instance, one study demonstrated that derivatives of picolinic acid could effectively target cancer pathways, suggesting that this compound may possess similar anticancer activity .
Neuroprotective Effects
The compound's ability to modulate neurochemical pathways has been explored for neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's disease. Its interaction with neurotransmitter systems may offer a route for developing treatments aimed at cognitive decline .
Organic Synthesis
This compound serves as a versatile building block in organic synthesis.
Synthesis of Complex Molecules
The compound's functional groups allow it to participate in various chemical reactions, including acylation and alkylation processes. For example, it can be used as an intermediate in the synthesis of more complex heterocyclic compounds, which are valuable in pharmaceuticals and agrochemicals .
Catalytic Applications
Research has highlighted the use of this compound in catalysis. It has been shown to enhance reaction rates and selectivity in synthetic pathways involving carbon-carbon bond formation, which is crucial for building complex organic molecules .
Environmental Applications
The compound's properties are also being explored for environmental applications.
Bioremediation
Due to its structural characteristics, this compound may play a role in bioremediation strategies aimed at degrading environmental pollutants. Its effectiveness as a ligand for metal ions suggests potential use in removing heavy metals from contaminated sites .
Data Table: Summary of Applications
Case Study 1: Anticancer Research
A study focusing on the anticancer potential of picolinic acid derivatives found that specific modifications could enhance their efficacy against breast cancer cell lines. The research highlighted the importance of structural variations and their impact on biological activity, paving the way for further exploration of this compound as a candidate for drug development.
Case Study 2: Catalytic Efficiency
In a study examining the catalytic properties of various picolinic acid derivatives, researchers found that introducing electron-donating groups significantly improved the efficiency of carbon-carbon bond formation reactions. This suggests that this compound could be optimized for enhanced catalytic performance.
Mechanism of Action
The mechanism of action of 6-(Benzo[d][1,3]dioxol-5-yl)picolinic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 5-(Benzo[d][1,3]dioxol-5-yl)picolinic acid
- 6-(Benzo[d][1,3]dioxol-5-yl)pyridine-2-carboxylic acid
- 5-(Benzo[d][1,3]dioxol-5-yl)-2-pyridinecarboxylic acid
Uniqueness
6-(Benzo[d][1,3]dioxol-5-yl)picolinic acid is unique due to its specific structural features, which confer distinct chemical and biological properties.
Biological Activity
6-(Benzo[d][1,3]dioxol-5-yl)picolinic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies from recent research.
Chemical Structure and Properties
The compound features a picolinic acid backbone fused with a benzo[d][1,3]dioxole moiety. This unique structure contributes to its biological activity by allowing interaction with various biological targets.
Anticancer Properties
Research indicates that this compound exhibits anticancer properties. A study evaluated its cytotoxic effects on HeLa cells (cervical carcinoma) using an MTS assay, revealing an IC50 value of approximately 0.219 mM , indicating significant growth inhibition at higher concentrations .
Compound | Cell Line | IC50 (mM) |
---|---|---|
This compound | HeLa | 0.219 |
Anti-inflammatory Activity
The compound has shown potential as an anti-inflammatory agent through its inhibition of cyclooxygenase (COX) enzymes. Inhibition studies revealed that it exhibited better selectivity for COX2 over COX1, which is crucial for developing anti-inflammatory drugs with fewer side effects .
Compound | COX1 IC50 (µM) | COX2 IC50 (µM) |
---|---|---|
This compound | 4.25 - 33.7 | 1.45 - 3.34 |
The mechanism by which this compound exerts its biological effects involves binding to specific enzymes and receptors, modulating their activity. For instance, it has been reported to inhibit enzymes involved in cancer cell proliferation and inflammatory pathways.
Study on Antimicrobial Activity
A recent study focused on the antimicrobial properties of derivatives of picolinic acid, including this compound. The results indicated effective inhibition against various bacterial strains, supporting its potential as a lead compound for developing new antimicrobial agents .
Inhibition of Metallo-beta-lactamases
Another significant area of research involves the compound's ability to inhibit metallo-beta-lactamases (MBLs), particularly the New Delhi MBL (NDM-1). The compound demonstrated an IC50 value of 80 nM , indicating high potency against resistant bacterial strains when used in combination with beta-lactam antibiotics .
Properties
IUPAC Name |
6-(1,3-benzodioxol-5-yl)pyridine-2-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO4/c15-13(16)10-3-1-2-9(14-10)8-4-5-11-12(6-8)18-7-17-11/h1-6H,7H2,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNBDQFSUHNDRNN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NC(=CC=C3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60647076 | |
Record name | 6-(2H-1,3-Benzodioxol-5-yl)pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60647076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887983-53-1 | |
Record name | 6-(2H-1,3-Benzodioxol-5-yl)pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60647076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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